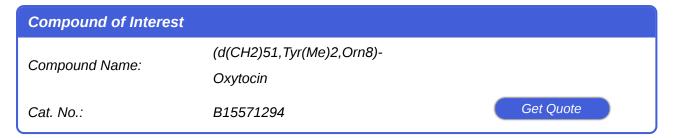


Application Notes and Protocols: Experimental Use of FE 200440 in Uterine Contraction Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

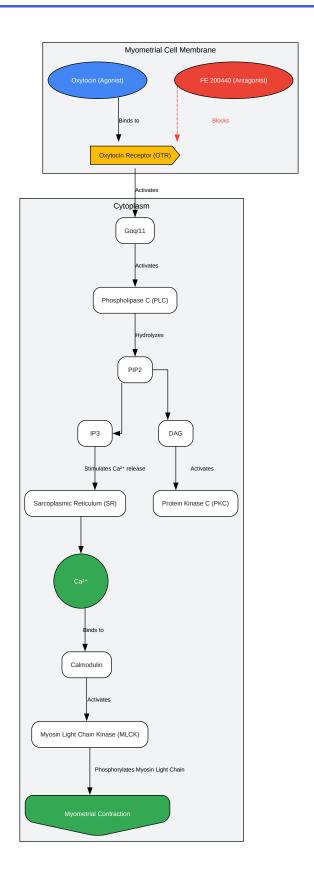
FE 200440, also known as Barusiban, is a potent and selective oxytocin receptor (OTR) antagonist.[1][2] Its high affinity for the human oxytocin receptor makes it a valuable tool for studying the role of oxytocin in uterine contractility and for the development of tocolytic agents to manage conditions such as preterm labor.[1][2][3][4] These application notes provide detailed protocols for the experimental use of FE 200440 in in vitro uterine contraction assays, summarize key quantitative data, and illustrate the underlying signaling pathways.

Mechanism of Action

Oxytocin plays a crucial role in stimulating uterine contractions during labor by binding to its G-protein coupled receptor (GPCR) on myometrial cells.[5] This binding activates a signaling cascade involving Gqq/11, phospholipase C (PLC), and the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The resulting increase in intracellular Ca2+ concentration leads to the activation of calmodulin and myosin light chain kinase (MLCK), ultimately causing myometrial muscle contraction.[6][7]

FE 200440 acts as a competitive antagonist at the oxytocin receptor, preventing oxytocin from binding and thereby inhibiting this signaling cascade and subsequent uterine contractions.[1][2]





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Caption: Signaling pathway of oxytocin-induced uterine contraction and inhibition by FE 200440.

Quantitative Data

The potency of FE 200440 as an oxytocin antagonist has been quantified in several in vitro studies. The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve, is a common measure of antagonist potency. A higher pA2 value indicates a more potent antagonist.

Table 1: In Vitro Potency of FE 200440 (Barusiban) and Atosiban in Human Myometrium[1]

Antagonist	Tissue	Median pA2 Value
FE 200440 (Barusiban)	Preterm Myometrium	9.76
Term Myometrium	9.89	
Atosiban	Preterm Myometrium	7.86
Term Myometrium	7.81	

Table 2: Receptor Binding Affinity of FE 200440 (Barusiban)

Ligand	Receptor	Cell Line	Ki (nM)
FE 200440 (Barusiban)	Oxytocin Receptor	COS cells	0.8[1]

Experimental Protocols In Vitro Uterine Contraction Assay Using Isolated Myometrial Strips

This protocol describes the methodology for assessing the effect of FE 200440 on oxytocin-induced contractions of isolated human myometrial strips using an organ bath system.[8][9][10] [11][12]



1. Tissue Preparation:

- Obtain fresh myometrial biopsies from consenting patients undergoing cesarean section.
- Immediately place the tissue in cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
- Dissect the myometrium into longitudinal strips of approximately 2 x 2 x 10 mm.

2. Organ Bath Setup:

- Mount the myometrial strips vertically in organ baths containing physiological salt solution maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
- Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
- Apply an initial tension of 1-2 grams and allow the tissue to equilibrate for at least 60 minutes, with regular washing every 15-20 minutes.
- 3. Experimental Procedure (Antagonist Potency Determination):
- After equilibration, record spontaneous contractions.
- To determine the potency of FE 200440, perform cumulative concentration-response curves for oxytocin in the absence and presence of increasing concentrations of FE 200440 (e.g., 2.5 nM, 25 nM, 250 nM).[1]
- Add a fixed concentration of FE 200440 to the organ bath and incubate for a predetermined period (e.g., 30-60 minutes) before starting the oxytocin concentration-response curve.
- Add oxytocin in a cumulative manner (e.g., from 10⁻¹⁰ M to 10⁻⁵ M) and record the
 contractile response at each concentration until a maximal response is achieved.
- Wash the tissue extensively between different antagonist concentrations.
- 4. Data Analysis:

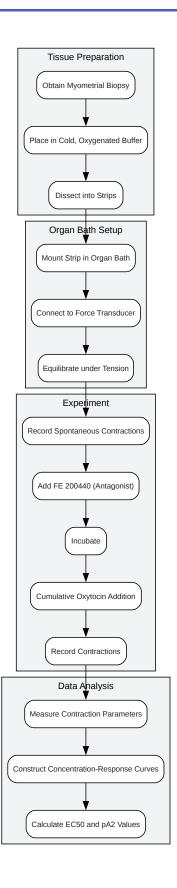






- Measure the amplitude and frequency of contractions, or calculate the area under the curve (AUC) to quantify the contractile response.
- Construct concentration-response curves for oxytocin in the absence and presence of FE 200440.
- Calculate the EC50 values (the concentration of agonist that produces 50% of the maximal response) for oxytocin from each curve.
- Determine the pA2 value for FE 200440 using a Schild plot analysis.[5][13][14]





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Caption: Experimental workflow for in vitro uterine contraction assay.



Conclusion

FE 200440 (Barusiban) is a highly potent and selective oxytocin receptor antagonist, demonstrating significant inhibitory effects on oxytocin-induced uterine contractions in vitro. The provided protocols and data serve as a comprehensive resource for researchers investigating uterine physiology and developing novel tocolytic therapies. The high pA2 value of FE 200440 underscores its potential as a valuable research tool and therapeutic candidate.

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